2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which is a palladium-catalyzed coupling of aryl halides with boronic acids . The reaction conditions often include the use of a tandem catalyst system such as XPhosPdG2/XPhos to avoid debromination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity .
Chemical Reactions Analysis
2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine site.
Cross-Coupling Reactions: The Suzuki–Miyaura cross-coupling reaction is a prominent example, where the compound reacts with aryl or heteroaryl boronic acids to form C-C bonds.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolo[1,5-a]pyrimidine core, although specific conditions and reagents vary.
Scientific Research Applications
2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory agent and its activity against monoamine oxidase B, which is a target in neurodegenerative disorders.
Biological Research: The compound’s derivatives have shown promising results in preliminary biological evaluations, indicating potential therapeutic benefits.
Chemical Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds with diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurodegenerative diseases .
Comparison with Similar Compounds
2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives:
3,5-Disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in their substitution patterns, which can lead to variations in biological activity and chemical reactivity.
PHTPP (4-[2-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]phenol): This compound is a selective estrogen receptor β antagonist and has different biological targets compared to this compound.
Properties
IUPAC Name |
2-(3-bromophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrF3N3/c1-8-5-12(14(16,17)18)21-13(19-8)7-11(20-21)9-3-2-4-10(15)6-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEGNTIJUAZKFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)C(F)(F)F)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrF3N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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